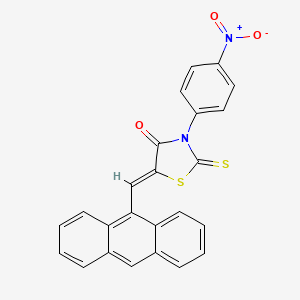![molecular formula C25H20BrFN2O2S B11695876 (2E,5Z)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11695876.png)
(2E,5Z)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2E,5Z)-5-{3-ブロモ-4-[(4-フルオロベンジル)オキシ]ベンジリデン}-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オン は、チアゾリジンオン類に属する複雑な有機分子です。チアゾリジンオン類は、抗菌作用、抗炎症作用、抗癌作用など、さまざまな生物活性を示すことが知られています。
準備方法
合成経路および反応条件
(2E,5Z)-5-{3-ブロモ-4-[(4-フルオロベンジル)オキシ]ベンジリデン}-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オン の合成は、通常、複数段階のプロセスを伴います。主要な工程には以下が含まれます。
チアゾリジンオン環の形成: これは、通常、適切なアミンとチオアミドを酸性条件下で反応させることで達成されます。
ベンジリデン基の導入: この工程では、チアゾリジンオンをアルデヒドまたはケトンと縮合させます。
置換反応:
工業的製造方法
この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路を最適化することが必要となる可能性があります。これには、触媒の使用、制御された反応条件、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応解析
反応の種類
(2E,5Z)-5-{3-ブロモ-4-[(4-フルオロベンジル)オキシ]ベンジリデン}-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オン: は、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応により、酸素含有官能基が導入される可能性があります。
還元: この反応により、二重結合やその他の還元可能な基が還元される可能性があります。
置換: 特にブロモおよびフルオロベンジル位置で、求核置換反応と求電子置換反応の両方が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
置換: 求核置換反応には、アセトン中のヨウ化ナトリウム (NaI) など、求電子置換反応には、臭素 (Br₂) などが使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される可能性があり、還元によりアルコールまたはアルカンが生成される可能性があります。
化学反応の分析
Types of Reactions
(2E,5Z)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromo and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution or bromine (Br₂) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
(2E,5Z)-5-{3-ブロモ-4-[(4-フルオロベンジル)オキシ]ベンジリデン}-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オン:
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用と抗炎症作用について調査されています。
医学: 特に癌治療のための新しい薬剤開発におけるリード化合物としての可能性があります。
工業: 特定の特性を持つ新しい材料の開発に使用される可能性があります。
作用機序
(2E,5Z)-5-{3-ブロモ-4-[(4-フルオロベンジル)オキシ]ベンジリデン}-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オン の作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、重要な生物学的経路に関与する酵素や受容体である可能性があります。この化合物は、これらの標的に結合し、その活性を調節することで効果を発揮し、細胞プロセスに変化をもたらす可能性があります。
類似化合物との比較
(2E,5Z)-5-{3-ブロモ-4-[(4-フルオロベンジル)オキシ]ベンジリデン}-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オン: は、以下のような他のチアゾリジンオン類と比較することができます。
- (2E,5Z)-5-{3-クロロ-4-[(4-メチルベンジル)オキシ]ベンジリデン}-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オン
- (2E,5Z)-5-{3-ヨード-4-[(4-エチルベンジル)オキシ]ベンジリデン}-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オン
これらの化合物は、類似の核構造を共有していますが、置換基が異なります。そのため、生物活性や化学反応性に違いが生じる可能性があります。(2E,5Z)-5-{3-ブロモ-4-[(4-フルオロベンジル)オキシ]ベンジリデン}-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オン の置換基のユニークな組み合わせにより、特定の用途に特に有用な特性が得られる可能性があります。
特性
分子式 |
C25H20BrFN2O2S |
|---|---|
分子量 |
511.4 g/mol |
IUPAC名 |
(5Z)-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H20BrFN2O2S/c1-15-9-16(2)11-20(10-15)28-25-29-24(30)23(32-25)13-18-5-8-22(21(26)12-18)31-14-17-3-6-19(27)7-4-17/h3-13H,14H2,1-2H3,(H,28,29,30)/b23-13- |
InChIキー |
KNUVWAFCURMCSG-QRVIBDJDSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)Br)/S2)C |
正規SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)Br)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B11695793.png)

![methyl 4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate](/img/structure/B11695803.png)
![Propyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11695810.png)


![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11695832.png)
![N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11695839.png)

![3-{5-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11695852.png)
![Propyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11695861.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695864.png)


